Methyl 4-(4-aminophenyl)-2-fluorobenzoate - 1334500-05-8

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

Catalog Number: EVT-1455331
CAS Number: 1334500-05-8
Molecular Formula: C14H12FNO2
Molecular Weight: 245.253
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Methyl 4′-amino-3′,5′-diisopropyl-[1,1′-biphenyl]-4-carboxylate

    • Compound Description: This compound is a biphenyl derivative characterized by a methyl carboxylate group at the 4-position and an amino group at the 4′-position. The biphenyl core also features diisopropyl substituents at the 3′- and 5′- positions. [] The paper describes its crystal structure, but no biological activity is mentioned.
    • Compound Description: MK-0686 is a potent bradykinin B1 receptor antagonist. [, ] It is primarily metabolized in rhesus monkeys, with oxidation on the chlorophenyl ring being a major metabolic pathway. [, ] This compound induces its own metabolism by increasing the expression of the enzyme CYP2C75 in rhesus monkeys. [, ]

      Compound Description: T-2328 is a potent, centrally active tachykinin neurokinin 1 (NK(1)) receptor antagonist. [, ] It exhibits a long-lasting anti-emetic effect due to its insurmountable inhibition of NK(1) receptors and its prolonged presence in the brain. [] It also demonstrates potential as a therapeutic agent for chemotherapy-induced emesis. []

      Compound Description: LY404187 is a positive, allosteric AMPA receptor activator, enhancing AMPA receptor-mediated neurotransmission by reducing the desensitization of the ion channel. [] It shows efficacy in rodent models of cognition, depression, and Parkinson's disease. [] LY404187 elevates basal cerebellar cGMP levels in a dose-dependent manner, an effect completely blocked by the AMPA receptor antagonist GYKI 53655. []

      Compound Description: LY503430 is another positive, allosteric AMPA receptor activator, belonging to the biarylpropylsulfonamide class. Similar to LY404187, it enhances AMPA receptor-mediated neurotransmission and shows efficacy in rodent models of cognition, depression, and Parkinson's disease. [] LY503430 also elevates basal cerebellar cGMP levels in a dose-dependent manner, indicating potential involvement of the cGMP system in its pharmacological efficacy. []

      Compound Description: This compound is a potent and selective competitive NMDA antagonist. [] The (S)-enantiomer, also known as SDZ EAB 515, shows strong antagonistic activity against NMDA receptors. [] The paper describes the synthesis of both enantiomers and substituted analogs, exploring their NMDA antagonist properties. []

      Compound Description: Compound 4d is a dihydropyrimidinone (DHP) derivative that targets peroxisome proliferator-activated receptor gamma (PPAR-γ). [] It exhibits anti-proliferative activity against MCF-7 breast cancer cells with an IC50 of 11.8 μM. [] This compound shows potential as a novel synthetic PPAR-γ ligand for cancer treatment. []

      Compound Description: Compound 4e is another dihydropyrimidinone (DHP) derivative, similar to compound 4d, designed to target PPAR-γ. [] It also demonstrates anti-proliferative effects against MCF-7 breast cancer cells but with a slightly higher IC50 of 15.8 μM compared to compound 4d. [] Compound 4e represents another potential lead compound for developing novel PPAR-γ ligands. []

    • Compound Description: Dye 3 is another dinuclear rhenium complex, structurally similar to Dye 2, also incorporating the triarylamine-based organic dye D35. [] The key difference lies in the use of 4-pyridazinyl-butanoic acid as a ligand instead of pyridazine-4-carboxylic acid in Dye 2. [] This modification contributes to Dye 3's superior performance as a sensitizer in DSSCs compared to Dye 2. [] Dye 3 achieves a solar-to-electric conversion efficiency of 3.5%, significantly exceeding Dye 2's performance. []

      Compound Description: This compound acts as a novel, orally active tryptophan hydroxylase 1 (TPH1) inhibitor, exhibiting nanomolar potency in vitro. [] It effectively reduces serum, gut, and lung serotonin levels in a dose-dependent manner in two rat models of pulmonary hypertension: monocrotaline (MCT) and semaxanib-hypoxia. [] This compound demonstrates significant potential for treating pulmonary hypertension due to its ability to decrease pulmonary arterial pressure and mitigate pulmonary vascular remodeling. []

      Compound Description: Similar to the previous compound, this compound is also a novel, orally active TPH1 inhibitor with nanomolar potency in vitro. [] It effectively lowers serotonin levels in serum, gut, and lung tissues in a dose-dependent fashion in two rat models of pulmonary hypertension: MCT and semaxanib-hypoxia. [] This compound holds promise as a potential treatment for pulmonary hypertension by reducing pulmonary arterial pressure and ameliorating pulmonary vascular remodeling. []

      Compound Description: Compound 35 is a potent GPR40 agonist discovered during a drug development program aiming to identify potent GPR40 agonists with favorable drug-like properties. [] This compound exhibits robust plasma glucose-lowering and insulinotropic effects in rats with impaired glucose tolerance. [] These characteristics make compound 35 a promising candidate for further development as a potential treatment for type 2 diabetes. []

      Compound Description: Compound 7i belongs to a series of novel chidamide-based histone deacetylases (HDACs) inhibitors. [] This compound shows moderate antiproliferative activity in various cancer cell lines and exhibits some HDAC inhibitory activity. [] Further research and development of analogs based on compound 7i might lead to more potent anti-cancer agents. []

      Compound Description: Compound 7j is another chidamide-based HDACs inhibitor, structurally related to compound 7i. [] It demonstrates moderate antiproliferative activity against cancer cell lines and some level of HDAC inhibitory activity. [] Despite its moderate activity, compound 7j provides a basis for further exploration and optimization of chidamide derivatives as potential anti-cancer agents. []

      Compound Description: TUG891 is a potent and selective agonist for GPR120, a receptor for long-chain polyunsaturated fatty acids that has gained significant interest as a therapeutic target for type 2 diabetes and obesity. [, ] Unlike previous GPR120 agonists, TUG891 demonstrates selectivity for GPR120 over another long-chain fatty acid receptor, FFA1. [] This selectivity makes TUG891 a valuable tool for investigating the therapeutic potential of GPR120 activation and a promising lead compound for developing novel anti-diabetic and anti-obesity drugs. [, ]

      Compound Description: ALA is an essential omega-3 fatty acid and an endogenous ligand for GPR120. [] It plays crucial roles in various physiological processes, including inflammation, cardiovascular health, and brain function. [] Understanding the molecular interactions between ALA and GPR120 is essential for developing novel therapeutic strategies for metabolic disorders. []

      Compound Description: XR510 is a balanced antagonist for both AT1 and AT2 receptors, subtypes of angiotensin II receptors. [] It exhibits subnanomolar affinity for both receptor sites and effectively lowers blood pressure in animal models of hypertension. [] These characteristics highlight XR510's potential as a novel therapeutic agent for managing hypertension and related cardiovascular diseases. []

      Compound Description: Compound 6e is a triazole derivative synthesized from flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). [] This compound shows potent analgesic activity in various animal models of pain, including the tail-flick, hot plate, and writhing tests. [] Compound 6e presents a promising lead for developing new analgesic agents. []

Properties

CAS Number

1334500-05-8

Product Name

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

IUPAC Name

methyl 4-(4-aminophenyl)-2-fluorobenzoate

Molecular Formula

C14H12FNO2

Molecular Weight

245.253

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3

InChI Key

XQXNCOKBZNIVJA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F

Synonyms

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.